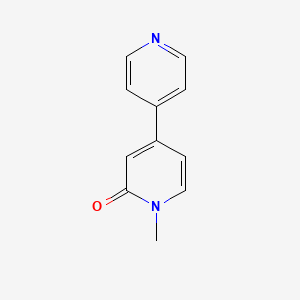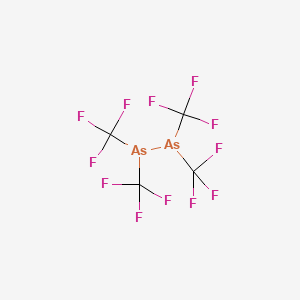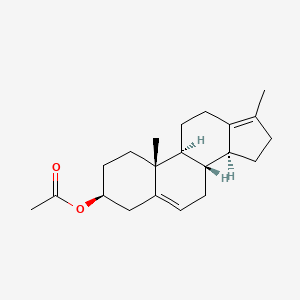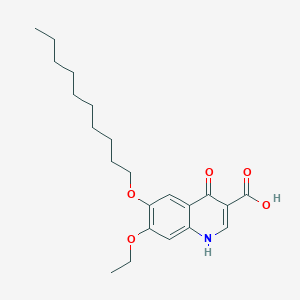
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves several steps:
Preparation of Catechol Diethyl Ether: This is achieved through the etherification of catechol with diethyl sulfate.
Formation of 3,4-Diethoxy Nitrobenzene: This involves the nitration of the catechol diethyl ether.
Synthesis of 2-Ethoxy-4-nitrophenol: This step includes the reduction of 3,4-diethoxy nitrobenzene.
Production of 3-Ethoxy-4-oxynitrobenzene: This is followed by the nitration of 2-ethoxy-4-nitrophenol.
Formation of 3-Ethoxy-4-oxyphenylamine: This involves the reduction of 3-ethoxy-4-oxynitrobenzene.
Preparation of N-Methylene Ethyl Malonate-3-ethoxy-4-oxyphenylamine: This step includes the condensation of 3-ethoxy-4-oxyphenylamine with ethyl malonate.
Final Product: The final step involves cyclization and esterification to obtain this compound.
Analyse Chemischer Reaktionen
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Esterification: The carboxylic acid group can be esterified to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide
Wissenschaftliche Forschungsanwendungen
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its antiparasitic properties and its effects on various biological pathways.
Medicine: It is used in veterinary medicine to prevent and treat coccidiosis in livestock.
Industry: The compound is used in the formulation of medicated feed additives for livestock
Wirkmechanismus
The mechanism of action of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves the disruption of electron transport in the mitochondrial cytochrome system of coccidia. This disruption inhibits mitochondrial respiration, leading to the death of the parasite. The compound targets the mitochondrial electron transport chain, specifically inhibiting the cytochrome bc1 complex .
Vergleich Mit ähnlichen Verbindungen
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline: A basic structure for many antimalarial and antibacterial agents.
Eigenschaften
Molekularformel |
C22H31NO5 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H31NO5/c1-3-5-6-7-8-9-10-11-12-28-19-13-16-18(14-20(19)27-4-2)23-15-17(21(16)24)22(25)26/h13-15H,3-12H2,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
DKCISHZQASOZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)


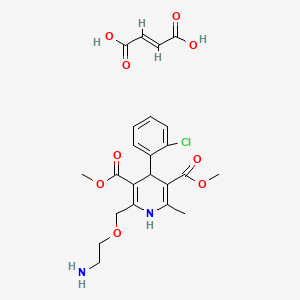

![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
